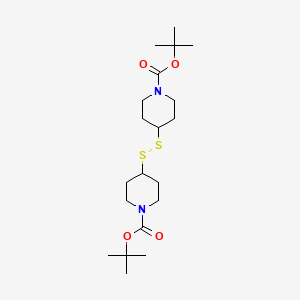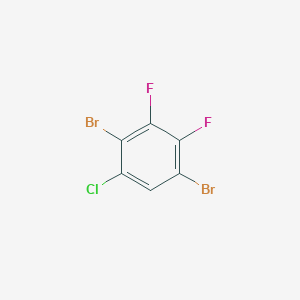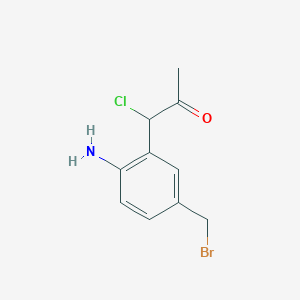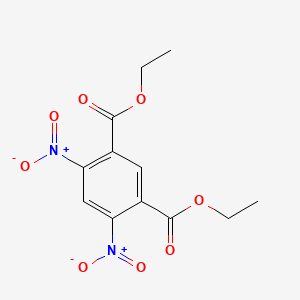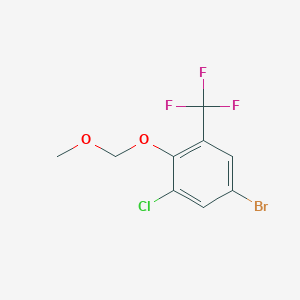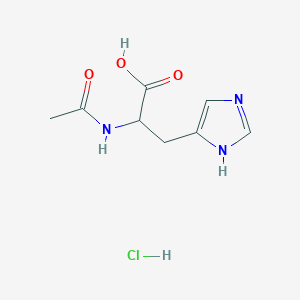
N-alpha-Acetyl-L-Histidine.H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-acetyl-L-histidine monohydrate (Ac-His-OH.H2O) is a derivative of the amino acid histidine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the histidine molecule. This compound is known for its role as an osmolyte in various biological systems, particularly in the lens of Atlantic salmon .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-histidine monohydrate typically involves the acetylation of L-histidine. The process can be summarized as follows:
Starting Material: L-histidine.
Reagent: Acetic anhydride or acetyl chloride.
Solvent: Water or a mixture of water and acetone.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The product is crystallized from water or a water-acetone mixture.
Industrial Production Methods
On an industrial scale, the production of N-acetyl-L-histidine monohydrate follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-acetyl-L-histidine monohydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetyl group or the imidazole ring.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the acetyl group can yield histidine .
科学研究应用
N-acetyl-L-histidine monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an osmolyte in various organisms, helping to maintain cellular osmotic balance.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in neuroprotection and as an antioxidant.
作用机制
The mechanism of action of N-acetyl-L-histidine monohydrate involves its role as an osmolyte and its interaction with cellular components. It helps to stabilize proteins and cellular structures under stress conditions by maintaining osmotic balance. Additionally, its antioxidant properties contribute to its protective effects in biological systems .
相似化合物的比较
Similar Compounds
N-acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties.
N-acetyl-L-tyrosine: Used in various biochemical applications.
N-acetyl-L-phenylalanine: Similar in structure but with different biological roles.
Uniqueness
N-acetyl-L-histidine monohydrate is unique due to its specific role as an osmolyte in certain organisms and its potential therapeutic applications in neuroprotection and antioxidation .
属性
分子式 |
C8H12ClN3O3 |
|---|---|
分子量 |
233.65 g/mol |
IUPAC 名称 |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H |
InChI 键 |
DNDOCJLFXOHWNM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


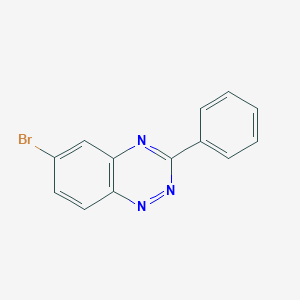

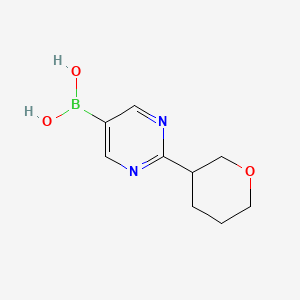
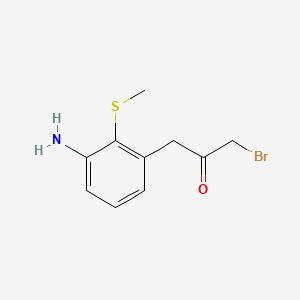
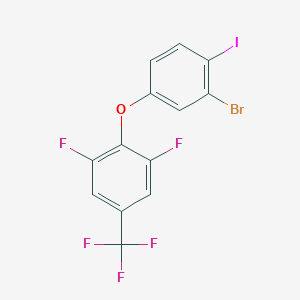
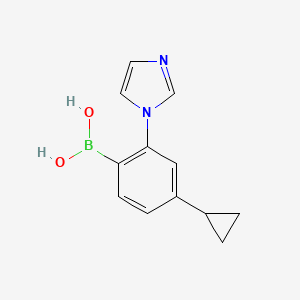
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)

